N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide
Description
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 2,4-dimethylbenzamide group. This compound belongs to a class of molecules frequently explored in medicinal chemistry for their role as epigenetic modulators, particularly as inhibitors of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression . Its structural motif—a pyridinone ring fused with a benzamide moiety—is critical for binding to EZH2’s catalytic site, thereby suppressing histone H3 lysine 27 trimethylation (H3K27me3), a hallmark of transcriptional repression in malignancies .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-5-6-14(11(2)7-10)16(20)18-9-15-12(3)8-13(4)19-17(15)21/h5-8H,9H2,1-4H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQFKGVYALQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=C(C=C(NC2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares structural similarities with several EZH2 inhibitors and benzamide derivatives. Key analogues include:
Valemetostat Tosilate
- Structure: (2R)-7-Chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .
- Comparison: Valemetostat incorporates a benzodioxole-carboxamide scaffold instead of a simple benzamide. The addition of a trans-4-(dimethylamino)cyclohexyl group enhances target selectivity and pharmacokinetic stability . Clinical Relevance: Approved for relapsed/refractory adult T-cell leukemia/lymphoma (ATL), demonstrating 48% objective response rates in Phase II trials .
EPZ011989
- Structure: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide .
- Comparison: Features a morpholino-propynyl group and a cyclohexylamine substituent, improving potency (IC₅₀ < 10 nM for EZH2) . Preclinical studies show superior tumor growth inhibition compared to first-generation inhibitors .
DM-11
- Structure : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide .
- Comparison :
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
Pharmacological and Physicochemical Properties
Clinical and Preclinical Outcomes
- Valemetostat : Phase II trials (NCT04102150) demonstrated 48% response rates in ATL patients, leading to its 2022 approval in Japan .
- EPZ011989: Achieved >80% tumor growth inhibition in xenograft models of diffuse large B-cell lymphoma (DLBCL) .
- Target Compound : Lacks clinical data but serves as a foundational scaffold for optimizing EZH2 inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
